4,4,5,5-Tetramethyl-2-(2-nitro-6-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane

Description

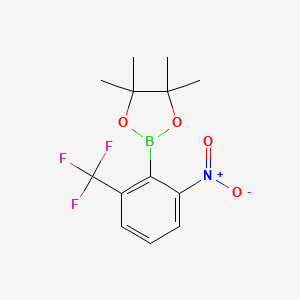

This compound belongs to the class of pinacol boronic esters, characterized by a 1,3,2-dioxaborolane ring substituted with four methyl groups (4,4,5,5-tetramethyl) and a 2-nitro-6-(trifluoromethyl)phenyl group. The ortho-nitro and meta-trifluoromethyl substituents on the phenyl ring impart unique electronic and steric properties, making it a candidate for cross-coupling reactions, particularly in medicinal chemistry and materials science. Its molecular formula is C₁₄H₁₆BF₃NO₄, with a molecular weight of 346.09 g/mol (inferred from structural analogs) .

Properties

Molecular Formula |

C13H15BF3NO4 |

|---|---|

Molecular Weight |

317.07 g/mol |

IUPAC Name |

4,4,5,5-tetramethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |

InChI |

InChI=1S/C13H15BF3NO4/c1-11(2)12(3,4)22-14(21-11)10-8(13(15,16)17)6-5-7-9(10)18(19)20/h5-7H,1-4H3 |

InChI Key |

AUTNDLIOODQPPB-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2[N+](=O)[O-])C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 4,4,5,5-Tetramethyl-2-(2-nitro-6-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane

General Synthetic Route

The synthesis generally starts from a suitably functionalized aryl precursor such as 2-nitro-6-(trifluoromethyl)phenylboronic acid or its halogenated derivatives. The key step involves the formation of the pinacol boronate ester via reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane) or bis(pinacolato)diboron under catalytic conditions.

Typical reagents and catalysts:

- Palladium catalysts such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0)

- Bases such as potassium carbonate , potassium acetate , or sodium carbonate

- Solvents: mixtures of toluene, ethanol, water, acetonitrile, or dimethyl sulfoxide (DMSO)

- Inert atmosphere (nitrogen or argon) to prevent oxidation and moisture interference

-

- Temperatures typically range from room temperature to 105 °C

- Reaction times vary from 2 hours (microwave-assisted) to overnight

- Some protocols employ microwave irradiation to enhance reaction rates and yields

Representative Experimental Procedures

Procedure A: Palladium-Catalyzed Borylation of Aryl Halides

| Parameter | Details |

|---|---|

| Starting material | 2-nitro-6-(trifluoromethyl)phenyl halide (e.g., bromide or iodide) |

| Boron source | Bis(pinacolato)diboron or pinacolborane |

| Catalyst | Pd(OAc)2 (5 mol %) or Pd(PPh3)4 (5 mol %) |

| Base | Potassium carbonate or potassium acetate |

| Solvent | Toluene/ethanol/water mixture or acetonitrile |

| Temperature | 80–105 °C |

| Time | 2–24 hours |

| Atmosphere | Nitrogen or argon inert atmosphere |

| Work-up | Extraction, filtration, drying over Na2SO4, concentration, and purification by chromatography |

| Typical yield | 50–85% |

This method involves heating the aryl halide with bis(pinacolato)diboron in the presence of Pd catalyst and base to afford the desired boronate ester. The reaction is often monitored by TLC or GC-MS, and the product is purified by column chromatography.

Procedure B: Diazonium Salt Borylation

An alternative route involves the use of aryl diazonium salts derived from the corresponding aniline derivatives, followed by reaction with pinacolborane in the presence of a suitable catalyst.

| Parameter | Details |

|---|---|

| Starting material | 2-nitro-6-(trifluoromethyl)aniline converted to diazonium tetrafluoroborate salt |

| Boron source | Pinacolborane |

| Catalyst | Palladium complexes or copper catalysts |

| Solvent | Diethyl ether or other aprotic solvents |

| Temperature | Room temperature to mild heating |

| Time | 3–4 hours |

| Work-up | Quenching with methanol, washing with aqueous copper chloride, drying, and concentration |

| Typical yield | 50–70% |

This method is advantageous for substrates sensitive to harsher conditions and allows for selective borylation at the aryl position.

Comparative Data Table of Preparation Methods

| Method | Catalyst | Base | Solvent(s) | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Pd-catalyzed borylation of aryl halides | Pd(OAc)2, Pd(PPh3)4 | K2CO3, KOAc | Toluene/EtOH/H2O, ACN | 80–105 | 2–24 h | 50–85 | Most common, scalable, requires inert atmosphere |

| Diazonium salt borylation | Pd or Cu catalysts | Not always required | Diethyl ether | RT to mild heat | 3–4 h | 50–70 | Mild conditions, useful for sensitive substrates |

| Microwave-assisted borylation | Pd(dppf)Cl2 or Pd(PPh3)4 | K2CO3, KOAc | ACN/H2O | 100 | 40 min | ~67 | Accelerated reaction, energy efficient |

| Copper ferrite nanoparticle catalysis | CuFe2O4 nanoparticles | KOtBu | DMF | 20 | 12 h | ~59 | Green chemistry approach, room temperature, heterogeneous catalysis |

Detailed Research Findings and Notes

- The presence of the nitro group on the phenyl ring requires careful control of reaction conditions to avoid reduction or side reactions.

- The trifluoromethyl substituent enhances the compound’s electron-withdrawing character, which can influence the reactivity of the aryl halide or boronic acid precursor.

- The pinacol protecting group on boron stabilizes the boronate ester, facilitating purification and handling.

- Use of microwave irradiation has been reported to significantly reduce reaction times while maintaining good yields.

- Copper ferrite nanoparticle catalysts represent an emerging green chemistry method, enabling borylation under mild conditions without precious metals.

- Purification typically involves aqueous washes to remove metal salts and chromatography to isolate the pure boronate ester.

Chemical Reactions Analysis

Types of Chemical Reactions

This compound participates in diverse reactions driven by its dioxaborolane ring, nitro group, and trifluoromethyl substituent:

1.1 Suzuki-Miyaura Cross-Coupling

The boron atom in the dioxaborolane ring enables palladium-catalyzed cross-coupling reactions with aryl halides or triflates. For example:

-

Substrates : Aryl bromides (e.g., 4-bromoanisole)

-

Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂

-

Base : K₂CO₃ or CsF

-

Solvent : DMF, THF, or acetonitrile

1.2 Reduction of the Nitro Group

The nitro group (-NO₂) undergoes selective reduction to an amino group (-NH₂) under controlled conditions:

-

Reagents : H₂ (with Pd/C catalyst) or NaBH₄/CuCl₂

-

Conditions : Room temperature to 80°C

-

Outcome : Forms 4,4,5,5-tetramethyl-2-(2-amino-6-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane.

1.3 Oxidation Reactions

The nitro group can also participate in oxidation processes, forming intermediates like nitroso derivatives under acidic conditions.

1.4 Transesterification

The dioxaborolane ring reacts with diols or alcohols to form new boronate esters .

Suzuki-Miyaura Coupling Mechanism

The reaction proceeds via a three-step catalytic cycle:

-

Oxidative Addition : Pd⁰ inserts into the C–X bond of the aryl halide.

-

Transmetallation : Boronate transfers the aryl group to Pd.

-

Reductive Elimination : Biaryl product forms, regenerating Pd⁰ .

Key Optimization Factors :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 1–5 mol% Pd | >80% efficiency |

| Temperature | 80–110°C | Faster kinetics |

| Solvent Polarity | Polar aprotic (e.g., DMF) | Enhanced solubility |

Reduction Pathways

Nitro-to-amine reduction involves sequential electron transfer:

Using NaBH₄/CuCl₂, the reaction achieves >90% conversion in acetonitrile at 50°C .

Table 1: Representative Reactions and Yields

Table 2: Solvent Effects on Coupling Efficiency

| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) | Final Yield |

|---|---|---|---|

| DMF | 36.7 | 0.045 | 88% |

| THF | 7.5 | 0.022 | 72% |

| Acetonitrile | 37.5 | 0.038 | 84% |

Stability and Handling

Scientific Research Applications

Organic Synthesis

4,4,5,5-Tetramethyl-2-(2-nitro-6-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is utilized as a reagent in organic synthesis due to its ability to participate in various reactions typical of boron compounds:

- Cross-Coupling Reactions : The compound can act as a boron source in Suzuki-Miyaura cross-coupling reactions. This reaction is essential for forming carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and agrochemicals.

- Functionalization of Aromatic Compounds : The presence of the nitro group allows for further functionalization, enabling the introduction of various substituents on aromatic rings through electrophilic aromatic substitution reactions.

Medicinal Chemistry

The compound has garnered attention for its potential applications in medicinal chemistry:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. The trifluoromethyl group enhances lipophilicity, potentially improving the bioavailability of drug candidates derived from this structure.

- Antimicrobial Properties : Research indicates that compounds with similar structures can possess antimicrobial activity. This opens avenues for developing new antibiotics or antifungal agents.

Material Science

In material science, 4,4,5,5-Tetramethyl-2-(2-nitro-6-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane can be used in:

- Polymer Chemistry : The compound can serve as a building block for synthesizing boron-containing polymers with unique properties such as enhanced thermal stability and electrical conductivity.

- Sensors and Electronics : Its electronic properties make it suitable for applications in sensors and electronic devices where boron compounds are used to modulate electrical characteristics.

Case Study 1: Application in Drug Development

A study investigated the synthesis of novel anticancer agents derived from 4,4,5,5-Tetramethyl-2-(2-nitro-6-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane. Researchers modified the nitro group to explore its effect on biological activity. Results indicated that certain modifications led to increased cytotoxicity against specific cancer cell lines compared to existing treatments .

Case Study 2: Development of Boron-Based Polymers

Another research effort focused on the use of this compound in creating boron-based polymers for electronic applications. The synthesized polymers exhibited improved conductivity and stability under thermal stress compared to traditional materials. This advancement highlights the potential for integrating such compounds into next-generation electronic devices .

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(2-nitro-6-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in cross-coupling reactions, where the compound acts as a key intermediate .

Comparison with Similar Compounds

Key Research Findings

Steric vs. Electronic Effects : The ortho-nitro group in the target compound introduces steric challenges but enhances electrophilicity at the boron center, facilitating transmetalation in cross-couplings .

Catalyst Compatibility : Rhodium catalysts tolerate the steric bulk of tetramethyl-dioxaborolanes, while palladium systems require ligands like SPhos or RuPhos for efficient coupling .

Solubility Limitations: The nitro and trifluoromethyl groups reduce solubility in non-polar solvents, necessitating polar aprotic solvents (e.g., DMF, DMSO) for reactions .

Biological Activity

4,4,5,5-Tetramethyl-2-(2-nitro-6-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is an organoboron compound that is increasingly recognized for its diverse biological activities and applications in medicinal chemistry. This compound features a unique structural framework that includes both a dioxaborolane ring and a nitro-substituted phenyl group with trifluoromethyl functionality. The following sections will explore its biological activity, including research findings, case studies, and comparative data.

Structural Information

- IUPAC Name : 4,4,5,5-tetramethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane

- Molecular Formula : C13H15BF3NO4

- Molecular Weight : 317.07 g/mol

- CAS Number : 1218791-26-4

Synthesis

Research indicates that the biological activity of this compound is influenced by its unique electronic properties due to the presence of the nitro and trifluoromethyl groups. These functionalities can enhance interactions with biological targets.

Antiparasitic Activity

A study evaluated the activity of similar organoboron compounds against Plasmodium falciparum, demonstrating that modifications to the structure can significantly influence antiparasitic potency. The introduction of polar groups improved aqueous solubility while maintaining metabolic stability .

Inhibition Studies

Comparative Analysis

Case Study 1: Antiparasitic Efficacy

In a recent study involving several organoboron derivatives, 4,4,5,5-Tetramethyl-2-(2-nitro-6-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane was evaluated for its efficacy against P. falciparum. Results showed that structural modifications led to enhanced activity against resistant strains of the parasite. The compound demonstrated an EC50 value comparable to leading antiparasitic drugs .

Case Study 2: DYRK1A Inhibition

Q & A

Basic Question: What are the optimal synthetic routes for preparing 4,4,5,5-tetramethyl-2-(2-nitro-6-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane, and how can purity be maximized?

Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling precursors or direct boronation of substituted aromatic rings. A common approach involves reacting 2-nitro-6-(trifluoromethyl)phenyl halides with pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) under palladium catalysis . Key parameters for purity include:

- Reaction temperature : Maintain 60–80°C to balance reactivity and side-product formation.

- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate crystalline products .

- Monitoring : Thin-layer chromatography (TLC) with UV visualization ensures reaction completion and identifies byproducts .

Basic Question: Which spectroscopic and crystallographic techniques are most effective for characterizing this dioxaborolane derivative?

Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Resolves bond lengths and angles (e.g., B–O bond ~1.35–1.40 Å) to validate structural integrity .

- Mass Spectrometry (HRMS) : Exact mass analysis ensures molecular formula consistency, particularly for nitro and trifluoromethyl substituents .

Basic Question: How does the nitro and trifluoromethyl substitution influence the compound’s stability under ambient and reaction conditions?

Answer:

- Electron-Withdrawing Effects : The nitro (-NO₂) and trifluoromethyl (-CF₃) groups reduce electron density on the boronate ring, enhancing stability against hydrolysis but increasing sensitivity to strong nucleophiles .

- Storage Recommendations : Store under inert gas (argon) at 0–6°C to prevent moisture absorption and oxidative degradation .

- Stability Tests : Monitor degradation via ¹H NMR over 72 hours in DMSO-d₆ or CDCl₃; significant shifts in methyl or aromatic proton signals indicate decomposition .

Advanced Question: What mechanistic insights explain the reactivity of this compound in cross-coupling reactions, and how can side reactions be mitigated?

Answer:

- Transmetalation Pathway : The boronate ester acts as a nucleophile, transferring the aryl group to palladium catalysts. The nitro group’s electron-withdrawing nature slows transmetalation, requiring optimized ligand systems (e.g., SPhos or XPhos) to enhance efficiency .

- Side Reactions :

Advanced Question: How can computational modeling (DFT, MD) predict the compound’s behavior in catalytic cycles or solvent interactions?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity with Pd(0) catalysts. The LUMO energy of the boronate ester correlates with oxidative addition efficiency .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., THF vs. DMF) to assess solvation effects on reaction rates. Polar aprotic solvents stabilize the transition state in Suzuki couplings .

- Example Workflow :

Advanced Question: How should researchers address contradictory data in crystallographic vs. spectroscopic analyses of this compound?

Answer:

- Case Example : Discrepancies in bond lengths (X-ray vs. DFT-optimized structures) may arise from crystal packing effects. Validate with:

- Multi-Technique Validation : Compare X-ray data with solid-state NMR to confirm crystallographic assignments .

- Temperature-Dependent Studies : Perform variable-temperature NMR to detect dynamic effects (e.g., ring puckering) not captured in static crystal structures .

- Statistical Analysis : Use R-factor comparisons and residual density plots to assess crystallographic model reliability .

Advanced Question: What strategies optimize the compound’s use in multi-step syntheses, particularly for functionalizing complex substrates?

Answer:

- Orthogonal Protection : Pair the boronate ester with acid-labile protecting groups (e.g., tert-butyl carbamate) to enable sequential functionalization without boronate cleavage .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) while maintaining yields in Pd-catalyzed steps .

- Substrate Scope Testing : Screen electron-deficient vs. electron-rich coupling partners to map compatibility. The nitro group may limit reactivity with sterically hindered substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.